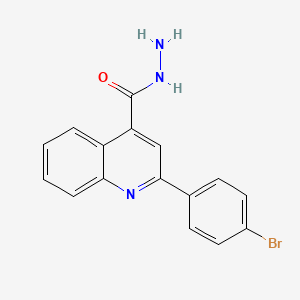

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Descripción general

Descripción

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative known for its significant biological activities. This compound has been extensively studied for its potential as a microbial DNA-gyrase inhibitor, making it a promising candidate in the field of antimicrobial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-bromoaniline with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the industrial production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions may produce quinoline-4-carbohydrazide derivatives with different substituents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-bromophenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The resulting compound is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

One of the primary applications of this compound is its activity as an antimicrobial agent. Research has shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported to be notably low, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 6b | S. aureus | 33.64 |

| 10 | E. coli | 8.45 |

| Ciprofloxacin | Control (reference) | 3.80 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria.

Anticancer Activity

Additionally, studies have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Mechanistically, it is believed to act by inhibiting key cellular pathways involved in cancer cell proliferation and survival .

Table 2: Antiproliferative Effects of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6b | MCF-7 (breast cancer) | 45.00 |

| 10 | A549 (lung cancer) | 30.00 |

The data indicates that these compounds may offer a novel approach to cancer treatment by targeting specific molecular pathways.

Structure-Activity Relationship (SAR)

The biological activities of this compound derivatives can be rationalized through structure-activity relationship studies. Variations in substituents on the quinoline scaffold significantly impact their antimicrobial and anticancer efficacy. For instance, modifications to the hydrazine moiety have been shown to enhance potency against specific microbial targets .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves its interaction with microbial DNA gyrase, an essential enzyme for DNA replication. By inhibiting this enzyme, the compound disrupts the replication process, leading to the death of microbial cells. This mechanism makes it a potent antimicrobial agent . Additionally, its derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids: These compounds have shown significant anticancer activities, particularly against breast carcinoma cells.

4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.

Uniqueness

2-(4-Bromophenyl)quinoline-4-carbohydrazide stands out due to its dual antimicrobial and anticancer properties.

Actividad Biológica

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative that has garnered attention for its significant biological activities, particularly in the realms of antimicrobial and anticancer research. This compound exhibits a dual mechanism of action, targeting microbial DNA gyrase and various cancer cell lines, making it a promising candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: CHBrNO

- Molecular Weight: 332.18 g/mol

The presence of the bromophenyl group enhances its biological activity, contributing to its effectiveness against various pathogens and cancer cells.

The primary mechanism through which this compound exerts its biological effects is by inhibiting microbial DNA gyrase. This enzyme is crucial for DNA replication and supercoiling in bacteria. By disrupting these processes, the compound effectively leads to bacterial cell death.

Interaction with DNA Gyrase

Research indicates that this compound has a strong binding affinity for DNA gyrase, surpassing known inhibitors like ciprofloxacin. For instance, one study reported an IC value of 33.64 μM against Staphylococcus aureus DNA gyrase, demonstrating significant antimicrobial potential .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62 |

| Escherichia coli | 35 |

| Mycobacterium tuberculosis | 3.81 |

These results indicate that the compound is particularly potent against Mycobacterium tuberculosis, suggesting its potential as a treatment for resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The following table summarizes the cytotoxic activity observed:

| Cell Line | IC (μg/mL) |

|---|---|

| MCF-7 | 0.164 - 0.583 |

| HepG2 | 0.137 - 0.332 |

These values indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship (SAR) study has revealed that the hydrazine moiety in the compound is crucial for its antimicrobial activity. Variations in this group can significantly impact the compound's effectiveness against bacterial growth, suggesting avenues for further structural optimization .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, particularly against gram-positive bacteria.

- Anticancer Potential : Another research effort highlighted its ability to induce apoptosis in cancer cells by targeting specific pathways associated with cell survival, such as Bcl-2 inhibition .

- Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins at the molecular level, enhancing our understanding of its mechanisms .

Propiedades

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQRCVLQVHHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373749 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351899-02-0 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?

A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that this compound derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that this compound derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.

Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding this compound derivatives?

A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in this compound derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.